Fmoc-3,4-difluoro-L-homophenylalanine
Description
Context of Non-Natural Amino Acids in Peptide and Protein Science
The 20 canonical amino acids that constitute natural proteins offer a vast, but limited, chemical space for biological function. The introduction of non-natural amino acids into peptide and protein structures has emerged as a powerful tool to expand this repertoire. sigmaaldrich.com These synthetic building blocks can introduce novel chemical functionalities, steric bulk, and conformational constraints that are not accessible with the standard amino acid alphabet. peptide.com
The incorporation of non-natural amino acids can lead to peptides and proteins with enhanced therapeutic properties, such as increased resistance to enzymatic degradation, improved stability, and altered receptor binding affinities. peptide.comnih.gov Methods for integrating these synthetic amino acids into polypeptide chains have advanced significantly, with solid-phase peptide synthesis (SPPS) being a primary technique. chemimpex.comnih.gov The use of protecting groups, such as the Fmoc group, is essential in SPPS to control the sequence of amino acid addition. chemimpex.comnih.gov
Significance of Fluorine in Amino Acid Side Chain Engineering
The strategic placement of fluorine atoms in amino acid side chains has become a key strategy in medicinal chemistry and protein engineering. Fluorine is the most electronegative element, and its incorporation can profoundly influence the physicochemical properties of a molecule. chemimpex.com These changes can include alterations in hydrophobicity, acidity/basicity of nearby functional groups, and conformational preferences. chemimpex.com
Fluorinated amino acids can enhance the metabolic stability of peptides by blocking sites susceptible to enzymatic oxidation. chemimpex.com Furthermore, the introduction of fluorine can lead to stronger binding interactions with target proteins and can be used to modulate the secondary structure of peptides. chemimpex.com The unique nuclear magnetic resonance (NMR) properties of fluorine also provide a sensitive probe for studying protein structure and dynamics.
Rationale for Research on Homophenylalanine Scaffolds with Difluorination
Homophenylalanine, an amino acid with an additional methylene (B1212753) group in its side chain compared to phenylalanine, provides a larger and more flexible scaffold. The extended side chain can alter the conformational landscape of a peptide, potentially leading to different biological activities.
The rationale for combining a homophenylalanine scaffold with difluorination lies in the synergistic effects of these modifications. The difluorination of the phenyl ring introduces the aforementioned benefits of fluorine chemistry, such as altered electronic properties and increased hydrophobicity. When these features are present on the extended homophenylalanine backbone, it allows researchers to explore novel structural and functional space in peptide design. The 3,4-difluoro substitution pattern, in particular, creates a unique electronic environment on the aromatic ring that can influence intermolecular interactions.
Interactive Data Table: Properties of Fmoc-3,4-difluoro-L-homophenylalanine
| Property | Value |
| Chemical Formula | C25H21F2NO4 |
| Molecular Weight | 437.44 g/mol |
| CAS Number | 1260608-07-8 |
| Appearance | Solid |
| Protecting Group | Fmoc |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHBVIFVZSOURL-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc 3,4 Difluoro L Homophenylalanine and Derivatives
Stereoselective Synthesis Approaches to Difluorinated Homophenylalanines
The synthesis of Fmoc-3,4-difluoro-L-homophenylalanine necessitates a stereoselective approach to establish the L-configuration of the α-amino acid center. This is often achieved by either creating the chiral center early in the synthesis or by resolving a racemic mixture.
Enantioselective Routes to L-Homophenylalanine Derivatives
The enantioselective synthesis of the L-homophenylalanine core is a critical step. Biocatalytic methods have proven effective for this transformation. One such approach utilizes a recombinant aromatic amino acid transaminase (AroAT) to asymmetrically synthesize L-homophenylalanine from its corresponding α-keto acid, 2-oxo-4-phenylbutyric acid (2-OPBA), using L-aspartate as the amino donor. nih.gov To overcome substrate inhibition by 2-OPBA at high concentrations, a strategy of intermittent substrate addition has been successfully employed, leading to high conversion yields (>94%) and excellent optical purity (>99% ee). nih.gov Due to the low solubility of the L-homophenylalanine product, it precipitates from the reaction medium, effectively shifting the reaction equilibrium toward product formation. nih.gov
Another powerful biocatalytic strategy involves the dynamic resolution of N-acylamino acids. Recombinant Escherichia coli cells expressing both N-acylamino acid racemase (NAAAR) and L-aminoacylase (LAA) genes can convert N-acyl-D-homophenylalanine into L-homophenylalanine. nih.gov The NAAAR enzyme racemizes the chiral N-acetyl-homophenylalanine, while the LAA enzyme exhibits strict L-enantioselection to hydrolyze the N-acetyl-L-homophenylalanine intermediate, yielding the desired L-amino acid. nih.gov
Beyond biocatalysis, asymmetric hydrogenation of dehydroamino acid precursors is a well-established method for accessing chiral amino acids. researchgate.net This typically involves using a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand, to hydrogenate an α,β-unsaturated amino acid derivative, thereby setting the stereocenter with high enantioselectivity. researchgate.net
Incorporation of Multiple Fluorine Atoms and their Positional Isomers
Introducing two fluorine atoms at the 3- and 4-positions of the phenyl ring can be accomplished by starting with a pre-fluorinated building block or by direct fluorination of the aromatic ring at a later stage.
A common strategy begins with a corresponding fluorinated benzaldehyde (B42025). For instance, 3,4-difluorobenzaldehyde (B20872) can undergo a Knoevenagel condensation with methyl isocyanoacetate, catalyzed by copper(I), to form a difluorinated cinnamate (B1238496) derivative. nih.gov Subsequent hydrogenation and deprotection steps yield the racemic 3,4-difluoro-phenylalanine. nih.gov To achieve the desired homophenylalanine structure, a similar strategy could be adapted using a different chain-extension method.
The Erlenmeyer azalactone synthesis is another versatile method. It involves the condensation of a fluorinated benzaldehyde with N-acetylglycine to form an oxazolone, which is then subjected to reductive ring cleavage to afford the fluorinated phenylalanine analogue. nih.gov This method has been used to create a variety of fluorinated phenylalanines. nih.gov For the synthesis of 3,4-difluoro-L-homophenylalanine, one would start with 3,4-difluorobenzaldehyde and adapt the synthesis for the longer alkyl chain of homophenylalanine.
Fluorination Reagents and Reaction Mechanisms for Difluorination
The choice of fluorinating reagent and strategy is paramount for efficiently producing difluorinated aromatic amino acids. The methods can be broadly categorized into nucleophilic, electrophilic, and photocatalytic approaches.
Nucleophilic Fluorination Strategies
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine onto an aromatic ring, especially when the ring is activated by electron-withdrawing groups. numberanalytics.com In a typical Halex (halogen exchange) process, a chloro- or nitro-substituted aromatic precursor is treated with a nucleophilic fluoride (B91410) source. researchgate.netwikipedia.org
Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comacsgcipr.org Anhydrous TBAF is a particularly reactive reagent, capable of smoothly displacing leaving groups like chloride and nitrite (B80452) on a variety of aromatic compounds at ambient temperatures in polar aprotic solvents like DMSO. researchgate.net The reactivity of these fluoride sources is often enhanced by the use of phase-transfer catalysts. acsgcipr.org
| Nucleophilic Reagent | Typical Substrate | Key Features |
| Potassium Fluoride (KF) | Activated Aryl Chlorides/Nitroarenes | Cost-effective; often requires high temperatures or phase-transfer catalysts. acsgcipr.org |
| Cesium Fluoride (CsF) | Activated Aryl Chlorides/Nitroarenes | More reactive than KF; milder conditions possible. numberanalytics.com |
| Tetrabutylammonium Fluoride (TBAF) | Activated Aryl Halides/Nitroarenes | High reactivity, especially in anhydrous form; allows for mild reaction conditions. researchgate.netacsgcipr.org |
| Deoxo-Fluor | Alcohols | Substitutes hydroxyl groups with fluorine, often with inversion of stereochemistry. nih.gov |
Electrophilic Fluorination Strategies
Electrophilic fluorination is used to introduce fluorine onto electron-rich aromatic rings. nih.gov This method employs reagents that deliver an electrophilic fluorine species ("F+"). sigmaaldrich.com
The most widely used electrophilic fluorinating agents are N-fluoro compounds, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.comnih.gov These reagents are generally stable, solid materials that are safer to handle than fluorine gas. sigmaaldrich.com They can react with electron-rich aromatic side chains of amino acids, like tyrosine, to install fluorine atoms. nih.gov For the synthesis of 3,4-difluoro-L-homophenylalanine, an electrophilic approach would typically involve the fluorination of a suitable L-homophenylalanine precursor that has an activated aromatic ring. For example, direct fluorination of phenylalanine itself with reagents like [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite (B1221730) can produce a mixture of ortho, meta, and para isomers. beilstein-journals.org
| Electrophilic Reagent | Typical Substrate | Key Features |
| Selectfluor® (F-TEDA-BF₄) | Electron-rich aromatics, enol ethers | Stable, crystalline solid; widely applicable. numberanalytics.comnih.gov |
| N-Fluorobenzenesulfonimide (NFSI) | Electron-rich aromatics, carbanions | Delivers "F+" under relatively mild conditions. nih.govnih.gov |
| Acetyl Hypofluorite (CH₃COOF) | Electron-rich aromatics | Highly reactive; often used in radiolabeling with ¹⁸F. nih.gov |
Photocatalytic Methods for Fluorinated Amino Acid Synthesis
Visible-light photoredox catalysis has emerged as a powerful and mild technique for C-F bond formation. nih.gov These methods often involve the generation of radicals that subsequently react with a fluorine source.
One approach developed a metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives. nih.gov In this process, an alkyl radical, generated via photoredox catalysis, adds to the dehydroalanine. The resulting radical intermediate is then trapped by an electrophilic fluorine source like Selectfluor® to yield an α-fluoro-α-amino acid. nih.gov
Another photocatalytic strategy enables the direct fluorination of unactivated C-H bonds. This process uses a decatungstate photocatalyst in combination with a mild fluorine atom transfer reagent like NFSI. nih.govresearchgate.net This method provides direct access to a wide range of fluorinated organic molecules, including fluorinated amino acid derivatives, under operationally straightforward conditions. nih.gov More recent developments have focused on using photocatalysis to generate fluorinated radicals from readily available precursors like α-fluorocarboxylic acids, which can then be used to synthesize various fluorine-containing building blocks. digitellinc.com
Fmoc-Protection Strategy in Synthesis of Difluorinated Homophenylalanine
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org Its base-lability allows for mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and the cleavage of the peptide from the resin. wikipedia.orgnbinno.com This strategy is essential for the preparation of complex peptides containing sensitive residues. nbinno.com
The general procedure for the Fmoc protection of an amino acid, such as 3,4-difluoro-L-homophenylalanine, involves the reaction of the free amino acid with an Fmoc-reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com The reaction is typically carried out under Schotten-Baumann conditions, using a base like sodium bicarbonate in a mixture of an organic solvent (e.g., dioxane or DMF) and water, or under anhydrous conditions with a base like pyridine (B92270) in a solvent such as dichloromethane. total-synthesis.com The amine nucleophile attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of the stable Fmoc-carbamate. total-synthesis.com
A critical aspect of this process is the prevention of side reactions, such as the formation of di- and tripeptide impurities. organic-chemistry.org One strategy to circumvent this is the use of stable Fmoc-benzotriazoles, which react cleanly with amino acids in the presence of a tertiary amine base like triethylamine. organic-chemistry.org The choice of reagents and reaction conditions is crucial to ensure high yields and purity of the final Fmoc-protected amino acid.
The following table summarizes common reagents and conditions for the Fmoc-protection of amino acids, which are applicable to the synthesis of this compound.
| Reagent | Base | Solvent(s) | Key Features |
| Fmoc-Cl | Sodium Bicarbonate | Dioxane/Water or DMF | Classic Schotten-Baumann conditions. total-synthesis.com |
| Fmoc-Cl | Pyridine | Dichloromethane | Anhydrous conditions. total-synthesis.com |
| Fmoc-OSu | Sodium Bicarbonate | Dioxane/Water | Common and effective method. wikipedia.org |
| Fmoc-benzotriazole | Triethylamine | Not specified in source | High yield and purity, avoids oligomerization. organic-chemistry.org |
Synthesis of Modified this compound Analogues
The modification of the core structure of this compound allows for the generation of a diverse range of analogues with tailored properties. Key modifications include the introduction of phosphonic acid groups and the formation of biaryl structures through cross-coupling reactions.
Phosphonic Acid Derivatives and Their Synthesis
Phosphonic acid analogues of amino acids are of significant interest due to their ability to act as mimics of natural phosphates and their potential as enzyme inhibitors. researchgate.net The synthesis of phosphonic acid derivatives of fluorinated homophenylalanine has been explored, yielding compounds with notable biological activity. tandfonline.com
A general synthetic route to these compounds involves a multi-step process starting from a substituted phenylpropionic or phenylacetic acid. tandfonline.com Key steps often include esterification, reduction to the corresponding alcohol, oxidation to the aldehyde, and subsequent conversion to the aminophosphonate. The introduction of the phosphonate (B1237965) group can be achieved through various methods, including the use of phosphorus-containing reagents in reactions like the Birum–Oleksyszyn reaction. nih.gov
One study reported the synthesis of a library of phosphonic acid analogues of homophenylalanine with fluorine and bromine substitutions on the phenyl ring. tandfonline.com While this study did not specifically report on the 3,4-difluoro substitution pattern, it provides a valuable framework for the synthesis of such compounds. The general synthetic scheme and the types of derivatives synthesized are outlined below.
General Synthetic Scheme for Phosphonic Acid Analogues of Homophenylalanine
| Step | Transformation | Reagents/Conditions |
| 1 | Esterification of substituted phenylpropionic acid | MeOH, Chlorotrimethylsilane |
| 2 | Reduction to substituted phenylpropanol | Sodium borohydride, THF/MeOH |
| 3 | Oxidation to substituted phenylpropionaldehyde | Dess-Martin periodinane, CH₂Cl₂ |
| 4 | Formation of aminophosphonate | Not detailed in source |
The resulting aminophosphonic acids can then be further modified, for example, by N-terminal protection with an Fmoc group, to make them suitable for peptide synthesis.
Suzuki Cross-Coupling for Aryl-Substituted Homophenylalanines
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govyoutube.comyoutube.com This reaction has been successfully applied to the modification of phenylalanine and its derivatives to create novel amino acids with extended aromatic systems. nih.govacs.orgnih.gov
The general strategy involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or its ester. youtube.com In the context of synthesizing aryl-substituted homophenylalanines, a halo-substituted Fmoc-homophenylalanine derivative can be coupled with various arylboronic acids. For instance, an Fmoc-protected bromo- or iodo-homophenylalanine could serve as the starting material for such a transformation.
A study on the modification of phenylalanine peptides demonstrated the utility of the Suzuki-Miyaura reaction as a key step in a building block approach. nih.gov This methodology allows for the introduction of a wide range of aryl groups onto the phenylalanine scaffold. While this study focused on phenylalanine, the principles are directly applicable to homophenylalanine.
The following table summarizes the key components and conditions for Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl-substituted amino acids.
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent(s) |
| Aryl or Hetaryl Halide | Potassium Boc-Protected Aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O |
| Aryl Halide | Phenylboronic Acid | Palladium-polysaccharide system | Sodium Carbonate | Various |
| Bromo- or Iodo-Fmoc-homophenylalanine (hypothetical) | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Not specified in source |
This approach provides a versatile route to a wide array of this compound analogues with diverse electronic and steric properties, depending on the choice of the coupling partners.
Scaled-Up Synthetic Protocols for Research Scale Production
The availability of non-canonical amino acids in sufficient quantities is crucial for their application in peptide synthesis and drug discovery. Therefore, the development of scalable synthetic protocols is of high importance. While specific gram-scale synthesis of this compound is not extensively detailed in the public domain, general strategies for the large-scale production of Fmoc-protected amino acids and other non-canonical amino acids have been reported.
One approach involves the use of a solid-phase synthesis method where a 2-chlorotrityl chloride (2-CTC) resin is used as a temporary protecting group for the carboxylic acid. nih.gov This method allows for the efficient synthesis and purification of Fmoc-protected amino acids on a larger scale. The key steps in such a process typically include:
Loading of the amino acid onto the 2-CTC resin.
Fmoc-protection of the amino group.
Cleavage of the Fmoc-protected amino acid from the resin under mild acidic conditions.
Another scalable method involves the silylation of the amino acid followed by reaction with an activated Fmoc-reagent. google.com This method has been shown to produce high yields of pure Fmoc-protected amino acids. A patent describes a process where L-phenylalanine is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTSFA) to form the silylated derivative, which is then reacted with Fmoc-OSu to give Fmoc-phenylalanine in high yield. google.com This protocol could likely be adapted for the synthesis of this compound.
Example of a Scalable Fmoc-Protection Protocol
| Step | Reagents | Solvent | Yield | Reference |
| 1. Silylation | L-phenylalanine, N-methyl-N-(trimethylsilyl)trifluoroacetamide | Methylene (B1212753) chloride | - | google.com |
| 2. Fmoc-protection | Fmoc-OSu | Methylene chloride | 92% | google.com |
The development of such robust and scalable synthetic routes is essential for making novel building blocks like this compound readily available for research and development.
Strategies for Incorporating Fmoc 3,4 Difluoro L Homophenylalanine into Peptides and Proteins
Chemical Synthesis Approaches
Chemical synthesis provides a direct and versatile route for incorporating Fmoc-3,4-difluoro-L-homophenylalanine into defined peptide sequences. The primary methods employed are solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Protected Difluorinated Homophenylalanine
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and automated construction of peptide chains. altabioscience.com The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is a widely adopted strategy due to its base-lability, which offers an orthogonal protection scheme to the acid-labile side-chain protecting groups. nbinno.compeptide.com
The cyclical process of incorporating this compound via SPPS follows a well-established pattern:
Deprotection: The synthesis begins with a resin-bound amino acid or peptide, which has a free N-terminal Fmoc group. This Fmoc group is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). nbinno.com The cleavage of the Fmoc group liberates a free amine on the growing peptide chain.
Activation and Coupling: The incoming this compound is activated at its carboxyl group. This is commonly achieved using coupling reagents such as uronium or phosphonium (B103445) salts (e.g., HBTU, HATU, PyBOP) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov The activated amino acid is then added to the resin, where it forms a peptide bond with the free amine of the resin-bound peptide.
Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.
This cycle is repeated for each subsequent amino acid in the desired sequence. The mild conditions of Fmoc deprotection are a key advantage, as they are compatible with a wide range of sensitive amino acid side chains and modifications. altabioscience.comnih.gov The fluorinated phenyl ring of 3,4-difluoro-L-homophenylalanine is stable under these standard SPPS conditions. Once the entire peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). altabioscience.com
Table 1: General Parameters for Fmoc-SPPS Cycle
| Step | Reagent/Solvent | Typical Concentration | Duration |
| Deprotection | 20% Piperidine in DMF | 20% (v/v) | 5-20 minutes |
| Washing | Dimethylformamide (DMF) | - | 3-5 cycles |
| Coupling | Fmoc-amino acid, Coupling reagent (e.g., HBTU), Base (e.g., DIPEA) in DMF | 2-5 equivalents | 30-120 minutes |
| Washing | Dimethylformamide (DMF) | - | 3-5 cycles |
This table presents a generalized protocol. Optimal conditions may vary depending on the specific sequence and scale of the synthesis.
Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis, while less common for long peptides, remains a valuable technique for the synthesis of short peptides, peptide fragments, and for large-scale production. youtube.comslideshare.net In this approach, the peptide is synthesized in a homogenous solution, and the product is isolated and purified after each coupling step. youtube.com
Biosynthetic and Genetic Code Expansion Techniques
The incorporation of ncAAs into proteins within living cells or in vitro translation systems, known as genetic code expansion, provides a powerful avenue for producing large, complex proteins containing novel functionalities. nih.gov This is achieved by repurposing a codon, typically a stop codon, to encode the desired ncAA. nih.gov
Engineered Aminoacyl-tRNA Synthetases (aaRS) and Orthogonal tRNA Pairs
The central challenge in genetic code expansion is to develop an aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is orthogonal to the host's endogenous translational machinery. nih.gov This means the engineered aaRS should specifically charge its cognate tRNA with the ncAA (in this case, 3,4-difluoro-L-homophenylalanine) and not with any of the 20 canonical amino acids. Conversely, the orthogonal tRNA (o-tRNA) should not be recognized by any of the host's endogenous aaRSs. researchgate.net
The development of such a pair for 3,4-difluoro-L-homophenylalanine would typically involve:
Choosing an Orthogonal Pair: A common starting point is an aaRS/tRNA pair from a different domain of life, such as an archaeal pair for use in bacteria or eukaryotic cells. researchgate.net The tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii is a frequently used scaffold. nih.gov
Engineering the aaRS: The active site of the chosen aaRS is mutated to accommodate 3,4-difluoro-L-homophenylalanine instead of its natural amino acid substrate. This is often achieved through directed evolution, where a library of mutant aaRSs is generated and screened for the desired activity. nih.gov
Optimizing the o-tRNA: The o-tRNA may also be mutated to improve its recognition by the engineered aaRS and to enhance its efficiency in translation. nih.gov
Table 2: Key Components for Genetic Code Expansion
| Component | Function | Desired Characteristics |
| Engineered aaRS | Charges the o-tRNA with the ncAA. | High specificity for the ncAA; No cross-reactivity with canonical amino acids. |
| Orthogonal tRNA (o-tRNA) | Recognizes the repurposed codon on the mRNA. | Not recognized by endogenous aaRSs; Efficiently charged by the engineered aaRS. |
| Repurposed Codon | Signals the incorporation of the ncAA. | Typically an amber stop codon (UAG). |
| Non-Canonical Amino Acid (ncAA) | 3,4-difluoro-L-homophenylalanine | Must be bioavailable to the cell or synthesis system. |
Stop Codon Suppression and Selective Pressure Incorporation
Stop codon suppression is the most common strategy for the site-specific incorporation of ncAAs. nih.gov A stop codon, usually the amber codon (UAG), is introduced at the desired position in the gene encoding the protein of interest. nih.gov The o-tRNA is engineered to have an anticodon that recognizes this stop codon (e.g., CUA for UAG). nih.gov
When this system is expressed in a host cell in the presence of 3,4-difluoro-L-homophenylalanine, the ribosome will pause at the UAG codon. Instead of terminating translation, the charged o-tRNA will bind to the ribosome and incorporate the ncAA into the growing polypeptide chain. nih.govresearchgate.net The efficiency of this process is often in competition with the host's release factors, which recognize the stop codon and terminate translation. nih.gov To improve the yield of the ncAA-containing protein, strains of E. coli have been engineered to lack release factor 1 (RF1), which is responsible for recognizing the UAG codon. nih.gov
Cell-Free Protein Synthesis Systems for Incorporation
For the incorporation of 3,4-difluoro-L-homophenylalanine, a CFPS system would be supplemented with:
The DNA template for the protein of interest, containing a UAG codon at the desired site.
The engineered aaRS and o-tRNA pair specific for 3,4-difluoro-L-homophenylalanine.
A sufficient concentration of 3,4-difluoro-L-homophenylalanine.
Site-Specific versus Global Incorporation Strategies
The introduction of this compound into peptides and proteins is accomplished through two primary strategies: site-specific incorporation and global incorporation. Each method offers distinct advantages and is chosen based on the specific goals of the research, such as probing protein structure, altering function, or enhancing therapeutic properties. nih.gov The decision hinges on whether a single, precise modification is required or if a widespread substitution of a natural amino acid is desired.
Site-Specific Incorporation
Site-specific incorporation enables the insertion of a single non-canonical amino acid (ncAA) at a predetermined position within a protein's sequence. biorxiv.org This precise control is typically achieved by repurposing a codon, most often a stop codon like the amber codon (UAG), to encode the unnatural amino acid. nih.govwikipedia.org The core technology relies on an "orthogonal translation system" (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). nih.gov
For the incorporation of 3,4-difluoro-L-homophenylalanine, a synthetase would be engineered to specifically recognize this analog and attach it to its cognate tRNA. This aaRS/tRNA pair must be orthogonal, meaning it functions independently of the host organism's native synthetases and tRNAs, preventing cross-reactivity. nih.gov When the gene for the target protein, containing a UAG codon at the desired insertion site, is expressed in a host cell containing the OTS and supplemented with 3,4-difluoro-L-homophenylalanine, the orthogonal tRNA is charged with the fluorinated amino acid. The ribosome then reads the UAG codon and incorporates 3,4-difluoro-L-homophenylalanine into the growing polypeptide chain. biorxiv.org
This methodology has been successfully applied to incorporate various fluorinated phenylalanine analogs into proteins in both bacterial (E. coli) and mammalian cells, demonstrating its potential for producing proteins with precisely placed 3,4-difluoro-L-homophenylalanine residues for detailed biochemical and structural analysis. biorxiv.org While powerful for creating proteins with targeted modifications, this method can sometimes result in lower protein yields compared to global incorporation strategies. frontiersin.org
Global Incorporation
Global incorporation, also known as residue-specific substitution, involves replacing all instances of a specific canonical amino acid with an unnatural analog throughout the entire protein. frontiersin.org This strategy is most commonly implemented using an auxotrophic host strain, which is an organism that has lost the ability to synthesize a particular essential nutrient, such as a specific amino acid. mdpi.com
To globally incorporate 3,4-difluoro-L-homophenylalanine in place of phenylalanine, a phenylalanine auxotrophic strain of E. coli would be utilized. frontiersin.org The experimental procedure involves two stages. First, the cells are grown in a minimal medium containing a limited amount of phenylalanine to allow for initial cell growth. Once the natural phenylalanine is depleted, the cells are transferred to a fresh medium lacking phenylalanine but supplemented with 3,4-difluoro-L-homophenylalanine. The protein synthesis machinery of the cell, unable to produce its own phenylalanine, then utilizes the supplied analog for protein translation, resulting in the substitution of phenylalanine with 3,4-difluoro-L-homophenylalanine at every corresponding position in the proteome. frontiersin.org
This approach is advantageous for producing large quantities of modified proteins where widespread substitution is acceptable or desired. nih.gov Studies have shown that global incorporation of analogs like meta-fluorophenylalanine can be achieved with yields comparable to the wild-type protein, often surpassing the yields from site-specific methods. frontiersin.orgpeptide.com However, this strategy lacks the precision of site-specific methods and can sometimes lead to issues with protein folding or function if the analog is not well-tolerated at all positions.
Data Table: Comparison of Incorporation Strategies
| Feature | Site-Specific Incorporation | Global Incorporation |
| Precision | High: Insertion at a single, defined site. biorxiv.org | Low: Replaces all instances of a target amino acid. frontiersin.org |
| Mechanism | Utilizes an orthogonal aaRS/tRNA pair and a repurposed codon (e.g., UAG). wikipedia.orgnih.gov | Employs an auxotrophic host strain and media manipulation. mdpi.com |
| Typical Yield | Can be lower; dependent on suppression efficiency. frontiersin.org | Generally higher; can be comparable to wild-type protein expression. frontiersin.org |
| Required Machinery | Engineered orthogonal synthetase and tRNA. nih.gov | Auxotrophic host organism (e.g., E. coli strain). mdpi.com |
| Primary Use Case | Probing specific sites, structure-function studies, introducing unique chemical handles. nih.gov | Enhancing global properties like thermal or metabolic stability, producing proteins for NMR studies. nih.govbeilstein-journals.org |
Influence of Fmoc 3,4 Difluoro L Homophenylalanine on Peptide and Protein Structural Properties
Conformational Control at the Amino Acid and Peptide Level
The introduction of Fmoc-3,4-difluoro-L-homophenylalanine into a peptide sequence can exert significant control over the local and global conformation of the molecule. This control stems from the specific stereoelectronic and steric properties of the 3,4-difluorinated homophenylalanine side chain.
The side chain of 3,4-difluoro-L-homophenylalanine possesses a greater degree of conformational flexibility compared to its phenylalanine analogue due to the additional methylene (B1212753) group. This extension allows the aromatic ring to explore a wider conformational space relative to the peptide backbone. However, the presence of the two fluorine atoms on the phenyl ring introduces significant electronic and steric constraints that modulate this flexibility.
The carbon-fluorine (C-F) bond is highly polarized, creating a dipole moment. In the case of 3,4-difluorophenylalanine, the two C-F bond dipoles on the aromatic ring create a significant local dipole moment on the side chain. This can lead to favorable intramolecular interactions with other polar groups within the peptide, influencing the preferred rotameric states of the side chain. For instance, electrostatic interactions between the partially negative fluorine atoms and partially positive amide protons or other electrophilic centers can stabilize specific side-chain conformations.
Furthermore, the van der Waals radius of fluorine is only slightly larger than that of hydrogen, meaning that the difluorination of the phenyl ring does not introduce significant steric bulk. However, the gauche effect between adjacent fluorine atoms and other substituents can influence the torsional angles of the side chain, leading to a preference for specific staggered conformations.
Table 1: Illustrative Torsional Angle Preferences for Phenylalanine Analogs
| Amino Acid Side Chain | Typical χ1 Angle (°) | Typical χ2 Angle (°) | Predominant Conformer(s) |
| Phenylalanine | -60, 180, 60 | ~90 | gauche(-), trans, gauche(+) |
| Homophenylalanine | Broader distribution | Broader distribution | More flexible than Phe |
| 3,4-Difluoro-L-homophenylalanine | Restricted distribution | Influenced by C-F dipoles | Potentially biased towards specific rotamers to optimize intramolecular interactions |
The conformational preferences of the 3,4-difluoro-L-homophenylalanine side chain can propagate to the peptide backbone, influencing the formation and stability of secondary structures such as α-helices and β-sheets.
For β-sheets , the extended side chain of 3,4-difluoro-L-homophenylalanine may have a more pronounced influence. The propensity of an amino acid to be incorporated into a β-sheet is related to its preference for an extended backbone conformation. The steric and electronic nature of the side chain plays a crucial role in inter-strand interactions. The difluorinated phenyl ring can participate in aromatic-aromatic interactions, including π-π stacking and electrostatic interactions between the electron-deficient fluorinated ring and electron-rich aromatic rings of other residues. Research on peptides containing fluorinated phenylalanines has shown that such substitutions can effectively prevent aggregation associated with amyloid-fibril formation, a process characterized by extensive β-sheet structures. uni-konstanz.de
Modulation of Protein Tertiary and Quaternary Structures
The introduction of this unnatural amino acid can impact protein stability. The increased hydrophobicity of the homophenylalanine side chain compared to phenylalanine would generally favor its burial within the protein core, contributing to the hydrophobic effect that drives protein folding. The difluorination of the aromatic ring further modulates this hydrophobicity.
In terms of protein-protein interactions, the 3,4-difluorophenyl group can act as a unique recognition element. The altered electronic nature of the aromatic ring can change its interaction profile with binding partners. For example, it can engage in favorable orthogonal multipolar interactions with carbonyl groups or other polar moieties in a binding pocket, a type of interaction not as readily available to non-fluorinated aromatic side chains. This can be used to enhance the affinity and specificity of protein-ligand or protein-protein interfaces.
Alterations in Intermolecular Interactions
The difluorinated homophenylalanine side chain can participate in a range of intermolecular interactions, which are fundamental to its role in influencing peptide and protein structure.
The primary driving force for the burial of nonpolar side chains in the protein interior is the hydrophobic effect. Homophenylalanine is more hydrophobic than phenylalanine due to the additional methylene group. Fluorination of the aromatic ring generally increases hydrophobicity. Therefore, 3,4-difluoro-L-homophenylalanine is expected to be a significantly hydrophobic residue. This enhanced hydrophobicity can strengthen its interactions within the core of a protein or at the interface of protein-protein interactions.
Van der Waals interactions are also critical for the close packing of atoms in the protein interior. The size of the 3,4-difluorophenyl group is comparable to that of a standard phenyl group, allowing it to fit into binding pockets that accommodate phenylalanine or tyrosine without significant steric clashes. The extended and flexible nature of the homophenylalanine linker allows the aromatic ring to optimize its van der Waals contacts within a binding site.
Table 2: Comparison of Hydrophobicity for Phenylalanine Analogs
| Amino Acid | Hydropathy Index (Kyte-Doolittle) |
| Phenylalanine | 2.8 |
| Tryptophan | -0.9 |
| Tyrosine | -1.3 |
| Homophenylalanine | > 2.8 (estimated) |
| 3,4-Difluoro-L-homophenylalanine | > 3.0 (estimated) |
Note: The hydropathy index is a measure of the relative hydrophobicity of amino acid residues. Higher positive values indicate greater hydrophobicity. The values for homophenylalanine and its difluorinated derivative are estimates based on the properties of the constituent parts.
The C-F bond is highly polar, and the presence of two such bonds in 3,4-difluoro-L-homophenylalanine creates a significant dipole moment on the aromatic ring. This allows the side chain to participate in strong dipolar interactions with other polar groups. These interactions can be attractive or repulsive depending on the relative orientation of the dipoles and can play a significant role in determining the precise geometry of a binding interface.
Cation–π Interactions
The ability of an aromatic ring to engage in cation–π interactions is governed by its electron density. In a typical phenylalanine residue, the electron-rich face of the benzene (B151609) ring interacts favorably with cations. However, the introduction of fluorine atoms, which are highly electronegative, profoundly alters this property. scispace.com Fluorine substitutions act as strong electron-withdrawing groups, reducing the negative electrostatic potential of the aromatic π-system and, in cases of sufficient fluorination, inverting the quadrupole moment to create an electron-deficient ring. scispace.commdpi.com
For 3,4-difluoro-L-homophenylalanine, the two fluorine atoms significantly deplete the electron density of the phenyl ring. This reduction drastically weakens the favorable interactions with cations compared to an unsubstituted phenylalanine ring. The interaction may even become repulsive, depending on the specific cation and its orientation. This modulation is a critical design feature in peptide engineering, allowing for the fine-tuning of receptor binding or enzymatic interactions where cation–π interactions play a key role.
| Amino Acid Side Chain | Description | Predicted Cation–π Interaction Strength | Rationale |
|---|---|---|---|
| Phenylalanine | Standard aromatic amino acid. | Strong (Attractive) | Electron-rich π-system readily interacts with cations. |
| 4-Fluoro-L-phenylalanine | Single fluorine substitution. | Weakened (Attractive) | One electron-withdrawing group reduces ring electron density. scispace.com |
| 3,4-Difluoro-L-homophenylalanine | Double fluorine substitution. | Very Weak / Repulsive | Two potent electron-withdrawing groups significantly deplete ring electron density. scispace.com |
| Pentafluoro-L-phenylalanine | Fully fluorinated aromatic ring. | Strongly Repulsive | The quadrupole moment is inverted, making the ring face electropositive. scispace.commdpi.com |
Effects on Protein Folding and Stability (Thermal, Chemical, Proteolytic)
The incorporation of 3,4-difluoro-L-homophenylalanine in place of a natural amino acid can have profound and context-dependent effects on the folding and stability of a protein. nih.gov These effects stem from the altered hydrophobicity, steric profile, and electronic nature of the side chain. It is important to note that for applications in protein studies, the N-terminal Fmoc protecting group is removed during solid-phase peptide synthesis (SPPS), and the properties of the final protein are influenced by the incorporated 3,4-difluoro-L-homophenylalanine residue itself. nih.govnih.gov
Thermal and Chemical Stability
The introduction of fluorine atoms generally increases the hydrophobicity of the amino acid side chain. fu-berlin.de When 3,4-difluoro-L-homophenylalanine is incorporated into the hydrophobic core of a protein, this enhanced hydrophobicity can lead to more favorable packing and stabilization of the folded state, often resulting in increased thermal stability (i.e., a higher melting temperature, Tm). mdpi.comnih.gov However, this stabilizing effect is not universal. mdpi.com If the fluorinated residue is too bulky for the space it occupies, it can introduce steric strain that destabilizes the protein structure. scispace.com The stability of proteins containing fluorinated amino acids is thus a balance between favorable hydrophobic interactions and potentially unfavorable steric effects. scispace.comfu-berlin.de The inherent strength of the carbon-fluorine bond also imparts high chemical stability to the side chain itself. nih.gov
Proteolytic Stability
A significant advantage of using fluorinated amino acids is the potential to enhance a peptide's resistance to proteolytic degradation. nih.govresearchgate.net Proteases recognize specific amino acid sequences and bind to their substrates via shape and electronic complementarity. The altered size, conformation, and electron distribution of the 3,4-difluorinated ring of homophenylalanine can disrupt this recognition by proteases that typically cleave after phenylalanine or other hydrophobic residues. researchgate.net This steric or electronic "mismatch" can prevent the peptide from fitting correctly into the enzyme's active site, thereby slowing or preventing cleavage and increasing the peptide's biological half-life. researchgate.netfu-berlin.de However, this effect is highly specific to the protease ; in some instances, fluorination has been shown to have little effect or even increase susceptibility to cleavage. researchgate.net
| Stability Type | Observed Effect of Fluorination | Governing Factors | Reference Finding |
|---|---|---|---|
| Thermal Stability | Often increased, but context-dependent. | Increased hydrophobicity vs. potential steric hindrance. scispace.commdpi.com | Global substitution of Phe with monofluorinated analogues in some proteins showed comparable or slightly altered thermal stability, confirming structural integrity. scispace.com |
| Chemical Stability | Side chain is highly stable. | High strength of the C-F bond. nih.gov | Fluorinated compounds are known for their general chemical robustness. nih.gov |
| Proteolytic Stability | Generally enhanced resistance to degradation. | Altered side chain shape and electronics disrupt enzyme recognition. researchgate.netfu-berlin.de | Bulky fluorinated residues like hexafluoroleucine can protect polypeptides from proteolytic enzymes. researchgate.net |
Influence on Self-Assembly and Aggregation Phenomena
The Fmoc-protected form of 3,4-difluoro-L-homophenylalanine is particularly relevant to the study of self-assembly and nanomaterial fabrication. The Fmoc (fluorenylmethoxycarbonyl) group is a potent driver of molecular self-assembly, primarily through π–π stacking interactions between the planar fluorenyl rings. rsc.orgresearchgate.net
When attached to an amino acid, the Fmoc group can induce the formation of various supramolecular structures, including nanofibers, ribbons, and hydrogels. researchgate.netchemrxiv.orgnih.gov The process is typically co-driven by hydrogen bonding between the amino acid backbones, which leads to the formation of β-sheet-like structures. researchgate.net The nature of the amino acid side chain plays a crucial role in modulating the morphology and properties of the resulting assembly.
In the case of this compound, several interactions govern its assembly:
Fmoc–Fmoc π–π Stacking: This is the primary driving force for aggregation, leading to the formation of the core fibrillar structures. researchgate.netnih.gov
Peptide Hydrogen Bonding: The amide and carboxyl groups form intermolecular hydrogen bonds, stabilizing the assembly into extended β-sheets. researchgate.net
Aromatic Side-Chain Interactions: The 3,4-difluorophenyl ring can participate in complex π-π interactions. Due to its electron-deficient nature, it can form favorable quadrupole-quadrupole interactions with the electron-rich Fmoc groups of adjacent molecules, potentially leading to more ordered or stronger assemblies compared to non-fluorinated analogues. scispace.com
This interplay of forces makes this compound a candidate for creating novel hydrogels and biomaterials with tailored properties. After the Fmoc group is cleaved, the bare 3,4-difluoro-L-homophenylalanine residue within a larger peptide sequence can influence protein aggregation. Its increased hydrophobicity could promote aggregation if the residue is solvent-exposed, a phenomenon relevant in the study of amyloid diseases. chemrxiv.orgnih.gov
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| Fmoc π–π Stacking | Stacking of the large, planar fluorenyl groups. | Primary driver of self-assembly into nanofibers. researchgate.netnih.gov |
| Backbone H-Bonding | Formation of intermolecular hydrogen bonds between amide groups. | Leads to the formation of stable β-sheet structures that form the basis of the fibrillar network. researchgate.net |
| Side Chain Interactions | Interactions involving the amino acid side chain. | The electron-deficient difluorophenyl ring can engage in favorable interactions with electron-rich aromatic systems (e.g., Fmoc group), potentially enhancing assembly. scispace.com |
Modulation of Biochemical and Biological Functionality by Fmoc 3,4 Difluoro L Homophenylalanine
Enzymatic Recognition and Resistance to Proteolytic Degradation
The introduction of Fmoc-3,4-difluoro-L-homophenylalanine into peptide sequences can significantly alter their recognition by enzymes, particularly proteases, often leading to enhanced resistance to proteolytic degradation. This increased stability is a critical attribute for peptide-based therapeutics, which are otherwise susceptible to rapid cleavage by endogenous proteases, limiting their bioavailability and therapeutic efficacy. nih.govfrontiersin.org
The resistance to proteolysis conferred by fluorinated amino acids is a complex phenomenon influenced by the specific enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination. mdpi.commdpi.com The difluoro-L-homophenylalanine modification can sterically hinder the approach of the protease to the scissile bond or alter the electronic environment of the peptide backbone, rendering it a less favorable substrate for enzymatic hydrolysis. For instance, studies on peptides containing various fluorinated amino acids have demonstrated that while some substitutions lead to a significant increase in stability against enzymes like α-chymotrypsin and pepsin, others might have a negligible or even destabilizing effect. mdpi.commdpi.com Research on antimicrobial peptides has shown that incorporating unnatural amino acids can enhance stability against trypsin and plasma proteases. frontiersin.org While specific quantitative data for 3,4-difluoro-L-homophenylalanine is not extensively documented in comparative studies, the general principle of increased proteolytic resistance for peptides containing fluorinated and D-amino acids is well-established. nih.govnih.govnih.gov
Table 1: Illustrative Examples of Modified Peptides and Their Proteolytic Stability
| Peptide/Protein | Modifying Amino Acid | Enzyme(s) | Observed Effect on Stability |
| Model Peptides | Fluorinated Amino Acids | α-Chymotrypsin, Pepsin | Variable, dependent on position and fluorine content mdpi.commdpi.com |
| Antimicrobial Peptides (e.g., EFK17) | D-amino acid or Tryptophan substitutions | Various proteases | Increased resistance nih.gov |
| Antimicrobial Peptides (e.g., Pep05) | D- and unnatural amino acids | Trypsin, Plasma Proteases | Enhanced stability frontiersin.org |
Alteration of Protein-Ligand Binding Affinity and Selectivity
The incorporation of 3,4-difluoro-L-homophenylalanine can modulate the binding affinity and selectivity of peptides and proteins for their respective ligands. The fluorine atoms, being highly electronegative, can alter the electrostatic potential of the aromatic ring, influencing cation-π, π-π, and other non-covalent interactions that are crucial for molecular recognition. nih.gov
Fluorination can either enhance or diminish binding affinity depending on the specific context of the protein-ligand interface. For example, the increased hydrophobicity of the fluorinated side chain might promote stronger binding in a hydrophobic pocket. acs.org Conversely, the altered electronic properties could be unfavorable for interactions that rely on the electron-rich nature of a standard phenylalanine ring. Computational studies on fluorinated ligands have shown that these modifications can significantly impact the thermodynamics of binding, including both enthalpic and entropic contributions. acs.org For instance, research on a formylglycine-containing peptide demonstrated that it could inhibit protein tyrosine phosphatases PTP1B and SHP2 with K_I values of 484 μM and 341 μM, respectively, showcasing how modified peptides can interact with enzyme active sites. nih.gov
Table 2: Examples of Modified Peptides and Their Binding Affinities
| Peptide/Inhibitor | Target Protein | Modification | Binding Affinity (K_I) |
| Ac-DADE-fG-L-NH2 | PTP1B | Formylglycine substitution | 484 μM nih.gov |
| Ac-DADE-fG-L-NH2 | SHP2 | Formylglycine substitution | 341 μM nih.gov |
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation represents a significant therapeutic strategy. nih.govnih.gov The introduction of this compound into a peptide sequence can disrupt or stabilize PPIs by altering the conformation and physicochemical properties of the peptide. The unique structural features of this modified amino acid can introduce new interaction points or disrupt existing ones at the protein-protein interface.
The extended and fluorinated side chain of 3,4-difluoro-L-homophenylalanine can influence the secondary structure of the peptide, predisposing it to adopt a conformation that either enhances or inhibits its binding to a target protein. nih.gov The modulation of PPIs is often subtle, relying on the precise positioning of key residues within the interaction hot-spots. Even ultra-weak protein-protein interactions (K_d >1mM) can play a role in cellular processes by facilitating the formation of transient clusters. biorxiv.orgresearchgate.netbiorxiv.org While direct evidence for the effect of 3,4-difluoro-L-homophenylalanine on specific PPIs is emerging, the principle of using modified amino acids to modulate these interactions is a well-explored area in drug discovery. nih.govnih.gov
Impact on Biological Activity of Peptides and Proteins
In the context of therapeutic peptides, enhanced proteolytic stability, as discussed earlier, can directly translate to improved in vivo activity by prolonging the peptide's half-life. Furthermore, the altered binding affinity and selectivity for a specific receptor or enzyme can lead to either increased potency or a more desirable pharmacological profile. For instance, synthetic peptides are being explored for a range of biological activities, including antioxidant, antihypertensive, and anticancer effects. mdpi.comnih.govresearchgate.net The introduction of modifications like fluorination is a key strategy in optimizing these activities. For example, a study on adhesive antimicrobial peptides containing 3,4-dihydroxy-L-phenylalanine demonstrated potent and stable antibacterial activity. nih.gov While this is a different modification, it highlights the potential of substituted phenylalanines to enhance biological function.
Table 3: Bioactivity of a Modified Antimicrobial Peptide
| Peptide | Modification | Target Organisms | Key Finding |
| NKC-DOPA5 | 3,4-dihydroxy-L-phenylalanine | E. coli, P. aeruginosa, S. aureus | Complete inhibition of bacterial growth within 2 hours and stability for 84 days nih.gov |
Influence on Cellular Processing and Biosynthetic Pathways
The journey of a peptide-based therapeutic agent to its site of action involves navigating various cellular processes, including uptake, trafficking, and potential metabolic transformation. The physicochemical properties imparted by 3,4-difluoro-L-homophenylalanine can influence these pathways.
The increased lipophilicity due to fluorination may enhance the ability of a peptide to cross cell membranes, a critical step for targeting intracellular proteins. mdpi.com The mechanisms of cellular uptake for peptides are diverse and can include endocytosis and direct penetration. nih.govmdpi.comnih.govresearchgate.net The specific pathway utilized can be influenced by the peptide's sequence, charge, and modifications. For instance, peptide amphiphiles have been designed to promote cellular uptake and endosomal escape for gene delivery. rsc.org
Once inside the cell, the metabolic fate of the peptide becomes important. The metabolism of phenylalanine and its derivatives is a complex network of pathways. nih.govresearchgate.netfrontiersin.orgmdpi.comresearchgate.net The introduction of fluorine atoms can alter how the amino acid is recognized and processed by metabolic enzymes. While the shikimate pathway is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms, animals must obtain them from their diet. nih.govfrontiersin.org The catabolism of phenylalanine in animals is a critical pathway, and defects can lead to diseases like phenylketonuria. researchgate.net The metabolic fate of a synthetic amino acid like 3,4-difluoro-L-homophenylalanine within the cell is an area of ongoing research, with implications for its long-term efficacy and potential for off-target effects.
Advanced Research Applications of Fmoc 3,4 Difluoro L Homophenylalanine and Its Peptide Conjugates
As Spectroscopic Probes in Biomolecular Research
The unique nuclear magnetic resonance properties of fluorine make 3,4-difluoro-L-homophenylalanine an invaluable spectroscopic probe. Once incorporated into a peptide or protein, the fluorine atoms act as sensitive reporters on the local molecular environment without the issue of background signals that can complicate proton (¹H) NMR. nih.govnih.gov
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful method for investigating the structure and conformational dynamics of proteins and peptides. nih.govnih.gov The fluorine-19 (¹⁹F) nucleus possesses several advantageous properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio that results in a sensitivity that is 83% of that of a proton. nih.gov Crucially, since fluorine does not naturally occur in proteins, its specific incorporation creates a clean spectroscopic window, free from background signals. nih.govnih.gov
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local environment, including changes in van der Waals packing, solvent exposure, and electrostatic fields. nih.govnih.gov This sensitivity allows peptides containing 3,4-difluoro-L-homophenylalanine to be used to monitor structural changes. For example, a change in the protein's conformation would alter the local environment around the difluorinated ring, resulting in a measurable shift in the ¹⁹F NMR spectrum. Researchers can use this to map conformational changes that occur during protein folding, unfolding, or interaction with other molecules, providing insights that are often complementary to X-ray crystallography. nih.gov Studies on other fluorinated amino acids, such as difluorotryptophan, have demonstrated the ability to resolve distinct signals corresponding to different conformational states of a protein. researchgate.net This high resolution and sensitivity make 3,4-difluoro-L-homophenylalanine a potent probe for detailed structural analysis.
The sensitivity of the ¹⁹F chemical shift also makes it ideal for studying the dynamic nature of proteins and their interactions with ligands. When a peptide or protein containing 3,4-difluoro-L-homophenylalanine binds to a target molecule, the ¹⁹F signal can report on the binding event and the associated conformational adjustments. nih.gov The effect of these interactions on the ¹⁹F resonance can be used to determine the kinetic and thermodynamic parameters of the binding event. nih.gov
By strategically placing the 3,4-difluoro-L-homophenylalanine residue at or near a ligand-binding site, researchers can directly observe the effects of ligand association and dissociation. Changes in the ¹⁹F NMR spectrum upon ligand addition can confirm binding, identify the residues involved in the interaction, and characterize the structural rearrangements that accommodate the ligand. Furthermore, paramagnetic probes can be used in conjunction with ¹⁹F NMR to determine the proximity of the fluorinated residue to the solvent or a biological membrane, providing further detail on the topology and dynamics of the protein-ligand complex. nih.gov
In Chemical Biology for Studying Molecular Mechanisms and Interactions
In chemical biology, Fmoc-3,4-difluoro-L-homophenylalanine provides a tool to synthesize modified peptides that can be used to dissect complex biological processes. The unique properties of the fluorinated residue allow it to serve as a non-invasive probe for monitoring molecular events in real-time.
While direct studies are limited, the principles of ¹⁹F NMR suggest that 3,4-difluoro-L-homophenylalanine can be a powerful probe for studying enzyme mechanisms. By incorporating this amino acid near the catalytic site of an enzyme, researchers can monitor the subtle environmental changes that occur during the catalytic cycle. The ¹⁹F chemical shift is highly sensitive to variations in the local electrostatic field, which often changes significantly during substrate binding, transition state formation, and product release. nih.gov
Therefore, a peptide conjugate containing 3,4-difluoro-L-homophenylalanine could be designed as a substrate or inhibitor for a specific enzyme. The ¹⁹F NMR signal would then serve as a reporter, providing detailed information on the electrostatic environment and conformational dynamics within the active site during catalysis. This approach offers a method to gain mechanistic insights into enzyme function that can be difficult to obtain with other techniques.
The primary application of this compound is in the chemical synthesis of peptides via Solid-Phase Peptide Synthesis (SPPS), rather than in the investigation of natural biosynthetic pathways. chemimpex.com The Fmoc group is a base-labile protecting group attached to the alpha-amino group of the amino acid. In SPPS, the peptide is built sequentially while anchored to a solid resin support. The Fmoc group protects the amino acid from unwanted reactions during the coupling of the next amino acid in the sequence. It is then selectively removed with a mild base to allow the next Fmoc-protected amino acid to be added.
This process allows for the creation of custom peptides with 3,4-difluoro-L-homophenylalanine incorporated at any desired position. chemimpex.comamericanchemicalsuppliers.com This precise control is essential for the applications described, as the function of the fluorinated probe is highly dependent on its location within the peptide or protein structure. The use of this building block enables the synthesis of novel peptide-based drugs, research tools, and advanced biomaterials. chemimpex.comchemimpex.com
Applications in Protein Engineering for Functional Augmentation
The incorporation of non-canonical amino acids like 3,4-difluoro-L-homophenylalanine is a key strategy in protein engineering to create proteins with enhanced or novel functions. The introduction of fluorine can significantly alter the physicochemical properties of a peptide or protein, including its stability, hydrophobicity, and binding affinity. mdpi.comnih.gov
Fluorination can enhance the thermal and metabolic stability of a protein. mdpi.comnih.gov The strong carbon-fluorine bond is more stable than a carbon-hydrogen bond, which can increase resistance to proteolytic degradation. Furthermore, the unique lipophilicity of fluorinated side chains can influence protein folding and the stability of the final structure. This enhanced stability is highly desirable for the development of therapeutic peptides and proteins with longer half-lives in vivo. mdpi.com
The electronic properties of the difluorinated aromatic ring can also be used to modulate protein-ligand or protein-protein interactions. Fluorine is highly electronegative, and its introduction can alter the electrostatic surface of the protein, potentially leading to stronger or more specific binding to a target molecule. chemimpex.commdpi.com This allows for the fine-tuning of a protein's function, such as improving the potency of a peptide drug or altering the substrate specificity of an enzyme. chemimpex.com By leveraging these properties, protein engineers can design novel biomolecules with functions tailored for specific applications in medicine and biotechnology.
Data Tables
Table 1: Summary of Applications and Properties
| Application Area | Technique / Approach | Key Properties Leveraged | Research Goal |
| Spectroscopic Probes | ¹⁹F NMR Spectroscopy | ¹⁹F nucleus sensitivity, wide chemical shift, absence of biological background. nih.govnih.gov | Monitor protein conformation, dynamics, and structural changes upon ligand binding. nih.gov |
| Chemical Biology | Enzyme Assays with ¹⁹F NMR | Sensitivity of ¹⁹F chemical shift to local electrostatic environment. nih.gov | Investigate enzyme catalytic mechanisms and active site dynamics. |
| Protein Engineering | Site-Directed Incorporation via SPPS | Enhanced stability from C-F bonds, altered hydrophobicity and electronic properties. mdpi.comnih.gov | Augment protein function, improve thermal/metabolic stability, and modulate binding affinity. chemimpex.commdpi.com |
Design of Modified Proteins
The introduction of this compound into protein structures allows for the fine-tuning of their properties, such as stability and folding. While specific data on the incorporation of 3,4-difluoro-L-homophenylalanine is limited, the principles derived from the use of other fluorinated amino acids are highly relevant. Fluorination of aromatic residues can significantly enhance protein stability. nih.gov The strong electron-withdrawing nature of fluorine atoms can alter the electrostatic potential of the aromatic ring, influencing intramolecular and intermolecular interactions that govern protein architecture. nih.gov
The incorporation of fluorinated amino acids can modulate protein-protein interactions (PPIs), which are central to many biological processes. frontiersin.orgnih.gov Altering the electrostatic and hydrophobic properties of key residues at a PPI interface can either enhance or disrupt the interaction, providing a method to probe and control cellular signaling pathways. nih.gov For instance, the replacement of a native phenylalanine with a difluorinated analog can destabilize cation-π interactions while increasing hydrophobicity, which can be a critical factor in the binding affinity and specificity of a protein. nih.gov
Table 1: Potential Effects of 3,4-difluoro-L-homophenylalanine Incorporation on Protein Properties
| Property | Expected Effect | Rationale |
| Thermal Stability | Increased | Fluorination can enhance hydrophobic interactions and stabilize protein cores. |
| Chemical Stability | Increased | The strong carbon-fluorine bond can increase resistance to chemical degradation. |
| Folding Kinetics | Altered | The unique steric and electronic properties can influence the folding pathway and rate. |
| Binding Affinity | Modulated | Changes in electrostatic and hydrophobic interactions can increase or decrease affinity for binding partners. |
| Enzymatic Activity | Altered | Modification of active site residues can directly impact catalytic efficiency. |
Development of Bioactive Peptides and Peptidomimetics
This compound is a valuable building block in the synthesis of bioactive peptides and peptidomimetics with improved pharmacological profiles. nih.govchemimpex.com The term "bioactive peptides" refers to specific protein fragments that have a positive impact on the body's functions. nih.gov The incorporation of fluorinated amino acids can enhance the metabolic stability of peptides, a crucial attribute for therapeutic applications. nih.gov The carbon-fluorine bond is exceptionally strong and can shield adjacent peptide bonds from enzymatic cleavage, thereby prolonging the peptide's half-life in biological systems. nih.gov
The unique structure of 3,4-difluoro-L-homophenylalanine can also lead to enhanced binding affinity and receptor selectivity. nbinno.com The extended side chain of homophenylalanine provides a different spatial orientation compared to phenylalanine, which can lead to more favorable interactions with biological targets. nbinno.com When combined with the altered electronics of the difluorinated ring, this can result in peptides with novel or enhanced biological activities. chemimpex.com For example, in the context of antimicrobial peptides (AMPs), the introduction of such residues could improve membrane disruption capabilities or interactions with intracellular targets. nih.gov
Peptidomimetics, compounds that mimic the structure and function of peptides, also benefit from the inclusion of this amino acid. The goal of peptidomimetic design is often to create molecules with better oral bioavailability and stability than their natural peptide counterparts. The increased lipophilicity imparted by the fluorine atoms can improve membrane permeability, a key factor in drug absorption. nih.gov
Table 2: Research Applications in Bioactive Peptide and Peptidomimetic Development
| Application Area | Role of 3,4-difluoro-L-homophenylalanine | Potential Outcome |
| Enzyme Inhibitors | Mimics natural substrate while providing enhanced stability. | More potent and longer-lasting inhibition of target enzymes. nih.gov |
| Antimicrobial Peptides | Enhances membrane interaction and proteolytic resistance. | Increased efficacy against resistant bacterial strains. nih.gov |
| Receptor Agonists/Antagonists | Modulates binding affinity and selectivity. | Development of more specific and effective therapeutic agents. |
| Drug Delivery | Improves stability and permeability of peptide-drug conjugates. | Enhanced delivery of therapeutic payloads to target cells. |
Bioconjugation Strategies Employing Difluorinated Homophenylalanine
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new entity with combined functionalities. While specific examples utilizing 3,4-difluoro-L-homophenylalanine are not abundant in the literature, the principles of bioconjugation with related fluorinated and functionalized amino acids provide a clear framework for its potential applications.
The difluorinated phenyl ring of 3,4-difluoro-L-homophenylalanine itself is not typically a reactive handle for bioconjugation. However, peptides containing this amino acid can be conjugated through other functional groups present in the peptide sequence, such as the N-terminus, C-terminus, or the side chains of other amino acids like lysine (B10760008) or cysteine. The primary role of the difluorinated homophenylalanine in this context is to confer its stability- and bioactivity-enhancing properties to the final conjugate.
Alternatively, the this compound scaffold could be further modified to include a reactive group for bioconjugation. For instance, an azide (B81097) or alkyne group could be introduced to the phenyl ring, enabling "click chemistry" reactions, which are highly efficient and biocompatible. This would allow for the direct and specific attachment of the peptide to other molecules, such as imaging agents, drug molecules, or nanoparticles.
A related strategy involves the use of L-3,4-dihydroxyphenylalanine (DOPA), which can be incorporated into proteins and then oxidized to form a reactive quinone. This quinone can then be conjugated to nucleophilic groups on other molecules. While not a direct application of difluorinated homophenylalanine, this illustrates how modified aromatic amino acids can serve as platforms for bioconjugation.
Table 3: Potential Bioconjugation Strategies Involving Peptides with 3,4-difluoro-L-homophenylalanine
| Strategy | Description | Potential Application |
| Conjugation via other residues | A peptide containing 3,4-difluoro-L-homophenylalanine is conjugated through a lysine or cysteine residue elsewhere in the sequence. | Creating stable, bioactive peptide-drug conjugates for targeted therapy. |
| Modification of the amino acid | The 3,4-difluoro-L-homophenylalanine is synthesized with an additional reactive handle (e.g., azide, alkyne). | Site-specific labeling of peptides for imaging or diagnostic purposes. |
| Surface Immobilization | Peptides are attached to material surfaces to create bioactive coatings. | Development of antimicrobial or biocompatible medical device coatings. nih.gov |
Computational and Theoretical Investigations of Fmoc 3,4 Difluoro L Homophenylalanine in Biomolecular Systems
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a powerful lens through which to observe the dynamic behavior of molecules, offering insights into the self-assembly and interaction patterns of Fmoc-protected fluorinated amino acids. While direct MD studies on Fmoc-3,4-difluoro-L-homophenylalanine are not extensively documented, research on the closely related analogue, Fmoc-3,4-difluoro-L-phenylalanine (Fmoc-3,4F-Phe), offers significant understanding of its structural properties and aggregation behavior.
MD simulations have been employed to explore the interactions and assembly of Fmoc-3,4F-Phe monomers. These computational studies reveal that the self-assembly process is driven by a combination of intermolecular forces. The fluorenyl (Fmoc) groups play a crucial role, primarily through π-π stacking interactions, which drive the initial aggregation of the molecules. nih.gov Concurrently, hydrogen bonds form between the carboxyl and amide groups of the amino acid backbone, further stabilizing the assembled structures.
A key finding from these simulations is the influence of the fluorine atoms on the intermolecular interactions. The difluorinated phenyl ring participates in various interactions, including π-π stacking with other aromatic rings and electrostatic interactions. The specific positioning of the fluorine atoms at the 3 and 4 positions of the phenyl ring creates a distinct electrostatic potential surface, influencing how the monomers orient themselves within an aggregate. nih.gov
Simulations of small aggregates of Fmoc-3,4F-Phe have demonstrated the formation of ordered assemblies. nih.gov These studies have quantified the frequency of different types of interactions, providing a detailed picture of the forces governing self-assembly. For instance, the relative contributions of Fmoc-Fmoc stacking, backbone hydrogen bonding, and side-chain interactions have been analyzed to understand the stability of the resulting nanostructures. nih.gov The radius of gyration of the forming clusters is often monitored during simulations to characterize the compactness and evolution of the aggregates over time. nih.gov
| Interaction Type | Participating Groups | Role in Self-Assembly |
|---|---|---|
| π-π Stacking | Fmoc-Fmoc, Fmoc-Phenyl, Phenyl-Phenyl | Primary driving force for aggregation. |
| Hydrogen Bonding | Backbone Amide (N-H) and Carbonyl (C=O) | Stabilization of the assembled structure. |
| Electrostatic Interactions | Difluorinated Phenyl Ring | Directional control of monomer orientation. |
These molecular dynamics studies, though performed on a close analogue, provide a foundational understanding of the likely behavior of this compound. The additional methylene (B1212753) group in the homophenylalanine side chain would introduce greater conformational flexibility, which could influence the packing and morphology of the resulting self-assembled structures. Future MD simulations focusing specifically on this compound will be crucial to delineate these subtle yet important differences.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations offer a powerful computational methodology to study chemical processes in complex systems like proteins and peptides. This approach treats a small, chemically active region of the system with high-level quantum mechanics (QM), while the remainder of the system is described by a more computationally efficient molecular mechanics (MM) force field. researchgate.net This dual-level approach allows for the accurate investigation of electronic phenomena, such as bond-making and bond-breaking, charge transfer, and excited states, within the context of a large biomolecular environment.
For a molecule like this compound incorporated into a peptide, QM/MM calculations are particularly insightful. The QM region would typically encompass the difluorinated phenyl ring and potentially adjacent atoms of the side chain and backbone. This allows for a precise description of the electronic effects of the fluorine substituents, including their influence on the aromatic system's quadrupole moment and its interactions with the surrounding environment.
While specific QM/MM studies on this compound are not yet prevalent in the literature, the methodology has been successfully applied to understand the behavior of other fluorinated amino acids in peptides and proteins. For example, QM/MM methods have been used to:
Investigate protein-ligand interactions: By treating the fluorinated ligand and the key interacting residues of the protein at the QM level, researchers can gain detailed insights into the nature and strength of non-covalent interactions, such as halogen bonds and dipole-dipole interactions, which are often crucial for binding affinity and specificity. rsc.orgfrontiersin.org
Elucidate enzymatic reaction mechanisms: When a fluorinated amino acid is part of an enzyme's active site or a substrate, QM/MM can be used to model the reaction pathway, calculate activation energies, and understand how fluorination influences catalytic activity.
Refine force field parameters: QM calculations are a cornerstone for the development of accurate MM force fields for novel molecules. QM/MM calculations can be used to derive and validate parameters, such as partial atomic charges and torsional potentials, for fluorinated amino acids by comparing the QM/MM results with full QM calculations on smaller model systems. nih.govnih.gov
| Application Area | Typical QM Region | Expected Insights |
|---|---|---|
| Analysis of Peptide-Receptor Interactions | 3,4-difluoro-L-homophenylalanine side chain and key receptor residues | Detailed understanding of binding modes, affinity, and the role of fluorine in molecular recognition. |
| Study of Peptide Self-Assembly | Interacting side chains of two or more monomers | Accurate calculation of interaction energies and the nature of intermolecular forces (e.g., halogen bonds, π-stacking). |
| Calculation of Spectroscopic Properties | The chromophoric difluorinated phenyl ring | Prediction of NMR and fluorescence properties and their sensitivity to the local environment. |
The application of QM/MM methodologies to systems containing this compound holds significant promise for unraveling the intricate details of its interactions and reactivity at the electronic level, providing a deeper understanding that complements the dynamic insights from classical MD simulations.
Development and Refinement of Atomistic Force Fields for Fluorinated Amino Acids
The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying atomistic force field. Standard force fields, such as AMBER and CHARMM, are extensively parameterized for natural amino acids but often lack parameters for non-standard residues like this compound. nih.govmdpi.com Consequently, the development and refinement of specific force field parameters for such novel building blocks are critical for reliable computational studies.
The process of parameterizing a new molecule like this compound is a meticulous undertaking that involves several steps, typically relying on high-level quantum mechanical (QM) calculations to derive the necessary parameters. This ensures that the classical force field can accurately reproduce the quantum-level energetics and geometries of the molecule.
The general workflow for developing force field parameters for a fluorinated amino acid can be summarized as follows:
Generation of Molecular Conformations: A diverse set of conformations of a model compound (e.g., an N-acetylated, C-methylamidated dipeptide of 3,4-difluoro-L-homophenylalanine) is generated to sample the relevant conformational space.
Quantum Mechanical Calculations: For each conformation, high-level QM calculations (e.g., using Møller-Plesset perturbation theory or Density Functional Theory) are performed to determine its energy and electronic properties, such as the electrostatic potential. rsc.orgbeilstein-journals.org
Derivation of Partial Atomic Charges: The QM-calculated electrostatic potential is used to derive a set of partial atomic charges for the atoms in the molecule. This is a crucial step as it governs the electrostatic interactions with the environment. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used in the AMBER framework. beilstein-journals.org
Parameterization of Bonded Terms: Bond lengths, bond angles, and dihedral angle parameters are optimized to reproduce the QM-calculated geometries and conformational energy profiles. For dihedral angles, this involves scanning the potential energy surface along the rotatable bonds of the side chain and fitting the MM torsional parameters to the QM energy profile.
Derivation of van der Waals Parameters: Lennard-Jones parameters, which describe the van der Waals interactions, are often transferred from existing atom types in the force field (e.g., from the General Amber Force Field, GAFF, or the CHARMM General Force Field, CGenFF). researchgate.netbeilstein-journals.org In some cases, these may be refined to better reproduce experimental data, such as liquid properties or hydration free energies.
Validation: The newly developed parameter set is validated by performing MD simulations and comparing the results with available experimental data or higher-level QM calculations. This can include comparing conformational preferences, interaction energies, or other physical properties. rsc.org
| Step | Methodology | Key Output |
|---|---|---|
| 1. Conformer Generation | Systematic search or high-temperature MD | A library of representative molecular structures. |
| 2. QM Calculations | ab initio (e.g., MP2) or DFT methods | Energies and electrostatic potentials for each conformer. |
| 3. Charge Derivation | RESP or similar fitting procedures | A set of partial atomic charges. |
| 4. Bonded Parameter Fitting | Fitting to QM geometries and energy profiles | Force constants and equilibrium values for bonds, angles, and dihedrals. |
| 5. van der Waals Assignment | Analogy to existing atom types (e.g., GAFF, CGenFF) | Lennard-Jones parameters for each atom. |
| 6. Validation | MD simulations and comparison with experimental or QM data | A validated and reliable force field for the new molecule. |
While a dedicated parameter set for this compound may not be publicly available, the established methodologies within the AMBER and CHARMM development communities provide a clear roadmap for its creation. nih.govmdpi.com Such efforts are essential to enable accurate and predictive simulations of peptides and proteins containing this and other fluorinated amino acids.
Structure-Activity Relationship (SAR) Analysis and Rational Design
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and materials science, aiming to correlate the chemical structure of a compound with its functional output, be it biological activity, binding affinity, or material properties. nih.gov The rational design of peptides leverages SAR insights to engineer molecules with desired characteristics. The incorporation of this compound into a peptide sequence is a strategic choice in rational design, as the difluorinated aromatic ring can systematically modulate the peptide's properties.
The introduction of fluorine atoms onto the phenyl ring of homophenylalanine can influence a peptide's activity through several mechanisms:
Modulation of Electronic Properties: The two electron-withdrawing fluorine atoms at the 3 and 4 positions significantly alter the electronic nature of the aromatic ring. This can affect cation-π interactions, where the electron-deficient fluorinated ring may interact less favorably with cations, and π-π stacking interactions, which are also sensitive to the electronic character of the interacting rings. nih.gov
Enhancement of Hydrophobicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes or interact with hydrophobic pockets in proteins. nih.gov
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism on the aromatic ring, potentially increasing the in vivo half-life of the peptide. nih.govbeilstein-journals.org
A pertinent example of SAR involving a closely related analog is the study of Somatostatin analogs where phenylalanine residues were replaced by 3,5-difluoro-L-phenylalanine (Dfp). nih.gov This study demonstrated that the biological activity was highly dependent on the position of the Dfp substitution.
| Analog | Substitution Position | Key Finding |
|---|---|---|
| [D-Trp8, Dfp6]-SRIF | Phe6 | Showed high selectivity for the SSTR2 receptor, involving a π-π interaction between Dfp6 and Phe11. |
| [D-Trp8, Dfp7]-SRIF | Phe7 | Displayed remarkable affinity for both SSTR2 and SSTR3 receptors. |
| [D-Trp8, Dfp11]-SRIF | Phe11 | Exhibited high selectivity for the SSTR2 receptor, with a π-π interaction between Dfp11 and Phe6. |
These findings underscore the power of using fluorinated amino acids in rational peptide design. By strategically placing this compound within a peptide sequence, it is possible to fine-tune its interaction with a biological target. Computational tools, in conjunction with experimental screening, are invaluable in this process. Docking studies can predict how the fluorinated side chain fits into a binding pocket, and free energy calculations can estimate the impact of the substitution on binding affinity. This iterative cycle of design, synthesis, and testing is at the heart of modern peptide-based drug discovery and materials development. frontiersin.org
Computational Prediction of Conformational Preferences in Peptides
The three-dimensional structure of a peptide is intrinsically linked to its function. The incorporation of non-canonical amino acids, such as this compound, can significantly influence the conformational landscape of a peptide. Computational methods are essential for predicting and understanding these conformational preferences, providing insights that are often difficult to obtain experimentally.
The introduction of the 3,4-difluoro-homophenylalanine residue can impact peptide conformation in several ways:
Side Chain Rotameric Preferences: The presence of two fluorine atoms on the phenyl ring can alter the rotational barriers around the side chain's chi (χ) angles. This is due to steric and electrostatic interactions between the fluorine atoms and the peptide backbone. The additional methylene group in the homophenylalanine side chain, compared to phenylalanine, introduces another rotatable bond, further increasing the conformational complexity.
Backbone Dihedral Angles: Changes in the side chain's preferred orientation can, in turn, influence the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This can lead to a stabilization or destabilization of canonical secondary structures like α-helices and β-sheets.
Local and Global Folds: The cumulative effect of these local conformational changes can alter the global fold of the peptide, which is critical for its interaction with other molecules.
Computational techniques used to predict these conformational preferences include:
Potential Energy Surface (PES) Scanning: This involves systematically rotating the dihedral angles of the amino acid side chain and backbone and calculating the corresponding energy using quantum mechanics or a high-quality force field. The resulting energy map reveals the low-energy, and therefore most probable, conformations.
Molecular Dynamics (MD) Simulations: As discussed in section 7.1, MD simulations can explore the conformational space of a peptide over time, providing a dynamic picture of its flexibility and the populations of different conformational states. Enhanced sampling techniques, such as replica exchange MD (REMD) or metadynamics, can be employed to overcome energy barriers and more exhaustively sample the conformational landscape.
NMR-Restrained Simulations: Experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, such as Nuclear Overhauser Effects (NOEs) and J-couplings, can be used as restraints in MD simulations to generate a family of structures that are consistent with the experimental observations.
While specific computational studies on the conformational preferences of peptides containing this compound are limited, research on peptides with other fluorinated amino acids has shown that fluorination can indeed be used to control peptide conformation. For example, the strategic placement of fluorinated residues has been shown to stabilize or destabilize β-hairpin structures and influence the propensity for self-assembly into specific morphologies.
| Structural Level | Potential Impact of Fluorination | Governing Factors |
|---|---|---|
| Side Chain Conformation (χ angles) | Altered rotamer populations | Steric hindrance from fluorine atoms, electrostatic interactions. |
| Backbone Conformation (φ, ψ angles) | Shift in Ramachandran plot populations | Coupling between side chain and backbone conformations. |
| Secondary Structure (α-helix, β-sheet) | Stabilization or destabilization of regular structures | Changes in local conformational propensities and intermolecular interactions. |
| Global Fold and Self-Assembly | Modulation of tertiary structure and aggregation pathways | Cumulative effect of local conformational changes and altered intermolecular forces. |
The prediction of how this compound influences peptide conformation is a key step in the rational design of novel peptides with tailored structures and functions.
Analysis of Solvent Interactions with Fluorinated Amino Acid Side Chains
The interaction of a peptide with its solvent environment, typically water, is a critical determinant of its structure, stability, and function. The introduction of a fluorinated side chain, such as that of 3,4-difluoro-L-homophenylalanine, can significantly modify these interactions. Computational analysis provides a molecular-level understanding of how the fluorinated side chain interacts with solvent molecules.
The concept of "fluorous" interactions, where fluorinated segments tend to segregate from both hydrophilic and lipophilic environments, plays a role. However, the picture is more nuanced. While highly fluorinated compounds are hydrophobic, the polarity of the C-F bond can lead to specific, albeit weak, interactions with water.
Computational studies, primarily through molecular dynamics simulations with explicit solvent models, can elucidate several aspects of solvent interactions:
Hydration Shell Structure: The arrangement of water molecules around the 3,4-difluorophenyl group can be analyzed to determine the structure and dynamics of the hydration shell. The number of water molecules in the first solvation shell and their orientation relative to the fluorinated ring can be quantified.
Solvation Free Energy: This is a measure of the energetic cost or gain of transferring the molecule from a vacuum to the solvent. It can be calculated using methods like thermodynamic integration or free energy perturbation. The solvation free energy of a peptide is influenced by the hydrophobicity and polarity of its constituent amino acids.
Hydrogen Bonding: While the C-F bond is not a strong hydrogen bond acceptor, weak C-F···H-O interactions can occur and have been observed in computational studies of other fluorinated molecules. The frequency and geometry of such interactions can be analyzed from simulation trajectories.
Hydrophobic Effect: The increased lipophilicity of the difluorinated ring will drive the hydrophobic effect, leading to a tendency for the side chain to be buried in the core of a folded peptide or at the interface of a protein-protein interaction to minimize contact with water.
| Property Analyzed | Computational Method | Expected Insight |
|---|---|---|
| Hydration Shell Structure | Radial distribution functions from MD simulations | Characterization of the number and arrangement of water molecules around the side chain. |
| Solvation Free Energy | Thermodynamic integration or FEP in MD | Quantification of the hydrophobicity of the fluorinated side chain. |
| C-F···H-O Interactions | Geometric analysis of MD trajectories | Assessment of the prevalence and nature of weak hydrogen bonds with water. |
| Water Dynamics | Time correlation functions from MD simulations | Understanding the effect of the fluorinated side chain on the mobility of nearby water molecules. |
Analytical Methodologies for Characterization of Peptides and Proteins Containing Fmoc 3,4 Difluoro L Homophenylalanine
Spectroscopic Techniques
Spectroscopy is indispensable for elucidating the structural features of peptides containing Fmoc-3,4-difluoro-L-homophenylalanine, from the primary sequence to the three-dimensional fold.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for obtaining high-resolution structural and dynamic information about peptides in solution. chemrxiv.org For peptides incorporating 3,4-difluoro-L-homophenylalanine, NMR analysis is enhanced by the presence of the ¹⁹F nucleus.
¹⁹F NMR: The fluorine atoms in 3,4-difluoro-L-homophenylalanine provide a powerful and sensitive analytical probe. researchgate.net ¹⁹F NMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus (83% of ¹H) and the absence of endogenous fluorine signals in biological systems, resulting in background-free spectra. researchgate.netnih.gov The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, making it an excellent reporter for:
Conformational Changes: Alterations in peptide folding or binding to other molecules induce changes in the local environment of the fluorine atoms, leading to shifts in the ¹⁹F NMR spectrum. google.comresearchgate.net
Peptide-Membrane Interactions: It can be used to study how the local structure and dynamics of a peptide change when it binds to a lipid bilayer. google.com
Stability and Degradation: ¹⁹F NMR can conveniently monitor the stability and degradation of fluorinated peptides in complex biological mixtures, as the signal is clear and distinct. researchgate.netrsc.org
¹H and ¹³C NMR: Standard ¹H and ¹³C NMR are fundamental for the complete structural elucidation of the peptide. chemrxiv.orgyoutube.com
¹H NMR: Provides information on the number and types of protons. Two-dimensional (2D) techniques like TOCSY are used to identify amino acid spin systems, while NOESY spectra reveal through-space correlations between protons that are close in space (< 5-6 Å), which is essential for determining the three-dimensional structure. chemrxiv.orgyoutube.com
¹³C NMR: Complements ¹H NMR by providing data on the carbon skeleton of the peptide. rsc.org 2D correlation spectra like HSQC link protons directly to their attached carbons or nitrogens (¹⁵N), aiding in the crucial process of resonance assignment. youtube.com
The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive dataset for defining the structure and behavior of peptides containing 3,4-difluoro-L-homophenylalanine. rsc.org
| NMR Technique | Primary Information Obtained | Relevance to Fluorinated Peptides |
|---|---|---|
| 1D/2D ¹H NMR (COSY, TOCSY, NOESY) | Proton environment, spin systems, through-space proximities, secondary and tertiary structure. chemrxiv.orgyoutube.com | Essential for assigning proton resonances and calculating the overall peptide structure. |
| 2D ¹³C NMR (HSQC, HMBC) | Carbon backbone structure, side-chain assignments. youtube.combeilstein-journals.org | Confirms the peptide backbone and side-chain integrity. |
| 1D/2D ¹⁹F NMR | Conformational states, ligand binding, environmental polarity, dynamics. researchgate.netnih.gov | Acts as a sensitive, background-free probe of the local environment around the fluorinated residue. researchgate.netresearchgate.net |
Circular Dichroism (CD) spectroscopy is a rapid and widely used method for analyzing the secondary structure of peptides in solution. nih.govyoutube.com It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. youtube.com The peptide backbone's regular, folded arrangements (α-helices, β-sheets) produce characteristic CD spectra in the far-UV region (typically 190-250 nm). nih.gov
For peptides containing this compound, CD spectroscopy is invaluable for:
Secondary Structure Estimation: Determining the relative proportions of α-helix, β-sheet, and random coil structures. umich.eduyoutube.com The ellipticity measured at 222 nm is strongly correlated with α-helical content. nih.govumich.edu
Binding Interactions: Observing changes in the secondary structure that occur when the peptide binds to a target molecule or membrane. nih.gov
| Secondary Structure | Positive Bands (λmax) | Negative Bands (λmax) |
|---|---|---|
| α-Helix | ~192 nm | ~208 nm and ~222 nm |
| β-Sheet (Antiparallel) | ~195 nm | ~215 nm |
| Random Coil | ~212 nm | ~198 nm |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique for analyzing peptide conformation, particularly in various environments like aqueous solutions or lipid membranes. nih.gov It probes the vibrational transitions of molecular bonds. thermofisher.com For peptides, the most informative regions are the Amide I and Amide II bands, which arise from vibrations of the peptide backbone. nih.govthermofisher.com
Amide I Band (1600-1700 cm⁻¹): This band originates mainly from C=O stretching vibrations of the peptide backbone. Its frequency is highly sensitive to the peptide's secondary structure. nih.gov
Amide II Band (1500-1600 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. It is also used for conformational analysis and to monitor hydrogen-deuterium exchange. nih.gov
By comparing the experimental IR spectra with reference values, one can determine the conformational state of peptides containing 3,4-difluoro-L-homophenylalanine. diva-portal.orgcapes.gov.br It provides information that is complementary to CD spectroscopy. youtube.com
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
|---|---|
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 (main band) and 1680-1695 (weaker band) |
| Random Coil | 1640 - 1648 |
UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for characterizing peptides, particularly those containing aromatic residues. thermofisher.com
UV-Vis Spectroscopy: This technique measures the absorption of UV or visible light due to electronic transitions within the molecule. thermofisher.com For a peptide containing 3,4-difluoro-L-homophenylalanine, the primary chromophore is the aromatic ring of the side chain. thermofisher.com A key application in the context of the starting material, this compound, is the quantification of resin loading during solid-phase peptide synthesis (SPPS). The Fmoc protecting group exhibits strong UV absorbance. After it is cleaved from the peptide resin using a base like piperidine (B6355638), the resulting dibenzofulvene-piperidine adduct can be quantified spectrophotometrically to determine the efficiency of the initial coupling step. researchgate.net
Fluorimetry: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The intrinsic fluorescence of aromatic amino acids can be used to study peptide conformation and binding interactions. nih.govresearchgate.net Changes in the fluorescence intensity or emission maximum can indicate that the fluorophore's environment has changed, for example, upon the peptide folding or binding to a receptor. nih.gov
| Moiety | Technique | Typical Application |
|---|---|---|
| Fmoc Group (cleaved adduct) | UV-Vis Spectroscopy | Quantification of loading on solid support during SPPS. researchgate.net |
| Phenylalanine/Homophenylalanine | UV-Vis Spectroscopy | General peptide quantification; absorbance around 257 nm. thermofisher.com |
| Phenylalanine/Homophenylalanine | Fluorimetry | Probing conformational changes and binding events. nih.govresearchgate.net |
Chromatographic Techniques
Chromatography is essential for the separation, purification, and analytical assessment of peptides. It plays a critical role in both the synthesis and final quality control of peptides containing this compound.
HPLC and its higher-resolution counterpart, UPLC, are the gold standards for assessing the purity of synthetic peptides and their precursors. chemimpex.comnih.gov These techniques separate components of a mixture based on their differential partitioning between a stationary phase (typically a C8 or C18 reverse-phase column) and a mobile phase (a gradient of aqueous and organic solvents, such as water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid).
Key applications include:
Purity Assessment: Determining the purity of the initial this compound building block and the final synthesized peptide. chemimpex.com A high-purity final product will ideally show a single major peak in the chromatogram.
Analysis of Synthesis Byproducts: Identifying and quantifying deletion sequences, incompletely deprotected peptides, or other byproducts generated during SPPS.
Degradation Analysis: Monitoring the stability of the peptide over time or under stress conditions by detecting the appearance of degradation products. researchgate.net
Separation of Isomers: HPLC can be powerful enough to separate diastereomers or other closely related isomers that may form during synthesis. nih.gov
| Peak No. | Retention Time (min) | Peak Area (%) | Identity |
|---|---|---|---|
| 1 | 3.5 | 1.2 | Impurity/Byproduct |
| 2 | 12.8 | 98.5 | Target Peptide |
| 3 | 14.1 | 0.3 | Impurity/Byproduct |
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a cornerstone in the analysis of peptides and proteins, offering unparalleled sensitivity and accuracy in determining molecular weight and sequence. For peptides containing this compound, specific MS techniques are essential for comprehensive characterization.
MALDI-TOF and ESI-MS for Molecular Weight and Sequence Verification
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) are primary techniques for determining the molecular weight of peptides. The incorporation of 3,4-difluoro-L-homophenylalanine introduces a specific mass modification that can be precisely detected.
In MALDI-TOF MS, peptides are co-crystallized with a matrix and ionized by a laser, allowing for the analysis of singly charged ions, which simplifies spectral interpretation. nih.gov This technique is particularly useful for peptide mass fingerprinting, where the masses of proteolytic digest fragments are used to identify a protein. units.itmdpi.com For a synthetic peptide containing 3,4-difluoro-L-homophenylalanine, MALDI-TOF provides a rapid and accurate confirmation of the correct incorporation of the modified amino acid by verifying the expected molecular weight. acs.org
ESI-MS, on the other hand, produces multiply charged ions from a solution, making it highly suitable for liquid chromatography (LC-MS) coupling. nih.gov This allows for the analysis of complex peptide mixtures and provides high-resolution mass measurements, which are critical for confirming the elemental composition of the modified peptide. The purity and identity of dipeptides containing fluorinated phenylalanine have been successfully established using LC-ESI-MS. nih.gov
Table 1: Expected Mass Shifts for Peptides Incorporating 3,4-difluoro-L-homophenylalanine
| Amino Acid Modification | Chemical Formula of Addition | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) |
| Phenylalanine to 3,4-difluoro-L-homophenylalanine | C₁H₂F₂ | +52.0159 | +52.0292 |
This table presents the calculated mass difference resulting from the substitution of a standard phenylalanine residue with 3,4-difluoro-L-homophenylalanine.
Tandem Mass Spectrometry for Sequence Accuracy
Tandem mass spectrometry (MS/MS) is indispensable for verifying the amino acid sequence of a peptide. koreascience.kr In this technique, a specific peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed to determine the sequence. The fragmentation pattern can be influenced by the presence of modified amino acids. nih.gov
For peptides containing 3,4-difluoro-L-homophenylalanine, the fragmentation pattern in collision-induced dissociation (CID) would be expected to yield b- and y-type ions, which are characteristic of peptide backbone cleavage. core.ac.uk The mass difference corresponding to the difluorinated homophenylalanine residue within the fragment ion series would confirm its position in the sequence. Studies on peptides with other phenylalanine modifications have shown that the side chain can influence fragmentation, though backbone cleavage generally remains the dominant pathway. nih.gov
Table 2: Representative Fragment Ions in Tandem MS of a Hypothetical Peptide (Gly-X-Ala) where X is 3,4-difluoro-L-homophenylalanine
| Fragment Ion | Sequence | Expected m/z (monoisotopic, [M+H]⁺) |
| b₁ | Gly | 58.0293 |
| b₂ | Gly-X | 273.0934 |
| y₁ | Ala | 90.0550 |
| y₂ | X-Ala | 285.1191 |
This table illustrates the expected mass-to-charge ratios for the primary fragment ions of a tripeptide containing 3,4-difluoro-L-homophenylalanine (X), demonstrating how its position can be confirmed.
Cross-linking Mass Spectrometry for Interaction Mapping
Cross-linking mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and protein conformations by covalently linking amino acids that are in close proximity. acs.org While there is no specific literature on the use of this compound in XL-MS, the introduction of fluorinated amino acids can offer unique advantages. The altered reactivity and potential for specific interactions of the fluorinated phenyl ring could be exploited in novel cross-linking strategies. core.ac.uk
The general workflow of XL-MS involves the reaction of a cross-linking reagent with the protein or peptide, followed by enzymatic digestion and MS analysis to identify the cross-linked peptides. acs.org The identification of these cross-linked peptides provides distance constraints that can be used to model the three-dimensional structure of the protein or protein complex.
Structural Validation and Quality Control Methodologies
Beyond mass spectrometry, other analytical techniques are crucial for the complete characterization and quality control of peptides containing modified amino acids.
Amino Acid Analysis for Incorporation Quantification
Amino acid analysis (AAA) is a technique used to determine the amino acid composition of a peptide or protein. It involves the hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. For peptides synthesized with this compound, AAA can be used to quantify the incorporation efficiency of this non-canonical amino acid.
The standard method involves acid hydrolysis followed by chromatographic separation and detection. However, specific considerations must be taken for modified amino acids, as they may not be stable under standard hydrolysis conditions or may co-elute with standard amino acids. Therefore, the development of a specific protocol for the hydrolysis and detection of 3,4-difluoro-L-homophenylalanine would be necessary for accurate quantification. This would likely involve the use of a reference standard of the modified amino acid to determine its retention time and response factor.
Future Perspectives in Research Involving Fmoc 3,4 Difluoro L Homophenylalanine
Emerging Synthetic Strategies for Fluorinated Non-Natural Amino Acids
The synthesis of fluorinated non-natural amino acids, including Fmoc-3,4-difluoro-L-homophenylalanine, is a rapidly evolving field. While classical methods often involve multi-step procedures with harsh reagents, emerging strategies focus on efficiency, selectivity, and milder conditions.
Recent advances have centered on late-stage fluorination, where fluorine is introduced at a later point in the synthetic route. This approach is particularly valuable for creating a diverse range of fluorinated compounds from common precursors. Catalytic methods for C-F bond formation are at the forefront of these developments. Transition-metal catalysis, for instance, has shown promise in the direct and selective fluorination of C-H bonds in amino acid derivatives.
Another key area of development is the use of novel fluorinating reagents that are more selective and easier to handle than traditional sources. Electrophilic fluorinating agents, in particular, have been instrumental in the synthesis of aromatically fluorinated amino acids. Furthermore, asymmetric synthesis methodologies are crucial for obtaining enantiomerically pure L- or D-amino acids. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated amino acids, offering an alternative to traditional metal-based catalysts.
The synthesis of fluorinated building blocks that can be readily converted into amino acids is also a significant strategy. For example, the development of routes to produce fluorinated aldehydes, ketones, or halides provides versatile starting materials for the construction of a wide array of fluorinated amino acids.
| Synthetic Strategy | Description | Key Advantages |
| Late-Stage Fluorination | Introduction of fluorine atoms at a late stage of the synthesis. | Access to a diverse range of fluorinated compounds from a common intermediate. |
| Catalytic C-F Bond Formation | Use of transition-metal or organocatalysts for direct C-H to C-F conversion. | High selectivity and milder reaction conditions. |
| Novel Fluorinating Reagents | Development and application of new, more selective fluorinating agents. | Improved safety, handling, and reaction specificity. |
| Asymmetric Synthesis | Enantioselective methods to produce optically pure amino acids. | Crucial for biological applications where stereochemistry is critical. |
| Fluorinated Building Blocks | Synthesis of simple, fluorinated molecules for elaboration into amino acids. | Provides versatile starting points for a variety of target molecules. |
Advancements in Site-Specific and Efficient Incorporation Methodologies
The ability to incorporate non-natural amino acids like 3,4-difluoro-L-homophenylalanine at specific positions within a protein sequence is paramount for their application in chemical biology and protein engineering. Genetic code expansion has revolutionized this field, allowing for the precise installation of these unique building blocks. doaj.org
The most established method for site-specific incorporation is nonsense suppression, where a stop codon (typically the amber codon, UAG) is reassigned to encode the non-natural amino acid. iris-biotech.de This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the non-natural amino acid and does not cross-react with the host cell's translational machinery. acs.org Significant research is focused on engineering these synthetase/tRNA pairs to be more efficient and to recognize a wider variety of non-natural amino acids with high fidelity. digitellinc.com
Frameshift suppression is an alternative and complementary technique that utilizes four-base codons to direct the incorporation of non-natural amino acids. iris-biotech.denih.gov This method has the potential to allow for the simultaneous incorporation of multiple different non-natural amino acids into a single protein, further expanding the chemical diversity of engineered proteins. nih.gov
To improve the yields of proteins containing non-natural amino acids, researchers are also optimizing the expression systems. This includes the development of engineered E. coli strains with modified genomes to reduce competition from release factors that would otherwise terminate translation at the reassigned stop codon. researchgate.net Furthermore, advancements in cell-free protein synthesis systems offer a high-throughput platform for producing proteins with incorporated non-natural amino acids.
| Incorporation Method | Mechanism | Key Features |
| Nonsense Suppression | Reassignment of a stop codon (e.g., UAG) to encode a non-natural amino acid. iris-biotech.de | Requires an orthogonal synthetase/tRNA pair; most established method. iris-biotech.deresearchgate.net |
| Frameshift Suppression | Use of a four-base codon to direct incorporation. iris-biotech.denih.gov | Potential for incorporating multiple, different non-natural amino acids. nih.gov |
| Engineered Host Strains | Modification of the host organism's genome to improve incorporation efficiency. researchgate.net | Reduced competition from release factors, leading to higher yields. researchgate.net |
| Cell-Free Protein Synthesis | In vitro protein production. | High-throughput and allows for the incorporation of amino acids that may be toxic to cells. |
Deeper Understanding of Fluorine's Context-Dependent Effects in Biomolecules
The influence of fluorine on the properties of a biomolecule is highly dependent on its specific location and the surrounding chemical environment. nih.gov For this compound, the two fluorine atoms on the phenyl ring introduce unique electronic and steric features that can be exploited in research. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence cation-π interactions. nih.gov
Research is increasingly focused on systematically "scanning" proteins with fluorinated amino acids to map out these context-dependent effects. nih.gov By incorporating different fluorinated analogs of an amino acid at various positions, scientists can probe how the local environment modulates the impact of fluorination. For instance, the effect of a 3,4-difluoro substitution on protein stability or protein-protein interactions can be compared to that of a monofluorinated or a perfluorinated analog at the same position. scispace.comnih.gov
Computational methods, such as molecular dynamics simulations, are playing a crucial role in dissecting the complex interplay of forces that govern the behavior of fluorinated biomolecules. fu-berlin.de These studies can help to rationalize experimental observations and predict the effects of fluorination in new systems. For example, simulations can reveal how the introduction of fluorine alters local water networks, hydrogen bonding patterns, and hydrophobic interactions within a protein. acs.org
A key area of future research will be to develop a more predictive understanding of how the precise positioning of fluorine atoms on an aromatic ring, such as in 3,4-difluoro-L-homophenylalanine, can be used to fine-tune specific biological activities. This knowledge will be invaluable for the rational design of proteins and peptides with enhanced or novel functions.
| Fluorine-Induced Effect | Description | Significance in Research |
| Electronic Perturbation | Alters the electron distribution of the aromatic ring, affecting pKa and cation-π interactions. nih.gov | Allows for the fine-tuning of electrostatic interactions at protein interfaces. |
| Steric Influence | The size of fluorine is similar to hydrogen, but the C-F bond is longer, leading to subtle steric changes. | Can be used to probe the importance of precise packing in protein cores and at binding sites. |
| Hydrophobicity Modulation | Fluorination generally increases hydrophobicity, which can impact protein folding and stability. nih.gov | A tool for enhancing the stability of therapeutic proteins and peptides. |
| Conformational Control | Fluorine can influence the conformational preferences of the amino acid side chain and the peptide backbone. | Can be used to pre-organize peptides into specific secondary structures to enhance bioactivity. |
Expanding Applications in Chemical Biology and Protein Engineering
The unique properties of fluorinated amino acids like 3,4-difluoro-L-homophenylalanine are being leveraged in a growing number of applications in chemical biology and protein engineering. nbinno.com
One of the most prominent applications is in the design of more stable and potent therapeutic proteins and peptides. The introduction of fluorinated residues can protect against proteolytic degradation and enhance binding affinity to biological targets. nbinno.comnih.gov The increased hydrophobicity imparted by fluorine can also improve the cell permeability of peptide-based drugs. nbinno.com
Fluorinated amino acids are also invaluable tools for probing protein structure, dynamics, and interactions. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. nih.gov By incorporating a fluorinated amino acid into a protein, researchers can use ¹⁹F NMR to monitor conformational changes, ligand binding, and protein dynamics in a non-invasive manner.
In the field of protein engineering, fluorinated amino acids are being used to create proteins with novel functions. For example, the "fluorous effect," the tendency of highly fluorinated groups to self-associate, can be harnessed to drive specific protein-protein interactions or to create self-assembling biomaterials. nih.gov The ability to tune the electronic properties of an aromatic ring through fluorination also provides a means to modulate enzyme catalysis and protein-ligand recognition. nih.gov
Future research will likely see the application of this compound and other fluorinated amino acids in even more sophisticated applications, such as the development of responsive biomaterials, the engineering of novel enzymatic activities, and the creation of advanced imaging agents for diagnostics. numberanalytics.com
| Application Area | Specific Use of Fluorinated Amino Acids | Example Research Goal |
| Drug Discovery | Enhancing the stability and bioactivity of peptide and protein therapeutics. nbinno.comnih.gov | Developing a peptide drug with a longer in vivo half-life. |
| ¹⁹F NMR Spectroscopy | Probing protein structure, dynamics, and ligand binding. nih.gov | Monitoring the conformational changes in a receptor upon drug binding. |
| Protein Engineering | Creating proteins with enhanced stability or novel functions. nih.gov | Engineering an enzyme with altered substrate specificity. |
| Chemical Biology | Investigating biological processes in vitro and in vivo. researchgate.net | Using a fluorinated amino acid as a bio-orthogonal reporter group. |
| Biomaterials Science | Designing self-assembling peptides and proteins. nih.gov | Creating a hydrogel with tunable mechanical properties. |
Q & A
Q. What are the key considerations for synthesizing Fmoc-3,4-difluoro-L-homophenylalanine in peptide chemistry?
The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group. Critical steps include:
- Protection strategy : Use of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) with NaHCO₃ as a mild base to avoid side reactions like dipeptide formation .
- Purification : Reverse-phase HPLC or flash chromatography to isolate the product, ensuring removal of unreacted reagents and byproducts.
- Fluorination : Selective introduction of fluorine atoms at the 3,4-positions on the phenyl ring requires controlled electrophilic substitution or transition-metal-catalyzed methods.
Q. How does fluorination at the 3,4-positions influence the physicochemical properties of Fmoc-protected homophenylalanine?
Fluorination enhances:
- Hydrophobicity : Fluorine atoms increase lipophilicity, improving membrane permeability in peptide-drug candidates.
- Electron-withdrawing effects : Stabilizes aromatic interactions (π-π stacking) and hydrogen bonding, critical for self-assembly in hydrogels .
- Metabolic stability : Fluorine resists enzymatic degradation, making derivatives suitable for in vivo applications.
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirms fluorine substitution patterns and stereochemistry (¹⁹F NMR is particularly useful).
- Mass spectrometry (MS) : Validates molecular weight and purity.
- X-ray diffraction (XRD) : Resolves crystal structures to study π-π interactions and hydrogen-bonding networks .
Advanced Research Questions
Q. How do positional isomers (e.g., 3,4-difluoro vs. 3,5-difluoro) affect the self-assembly and mechanical properties of Fmoc-homophenylalanine hydrogels?
- Kinetic vs. thermodynamic control : this compound forms metastable spherical aggregates that transition to fibrous networks, while 3,5-difluoro analogs exhibit rapid fibril growth with higher storage modulus (G’ > 1 kPa) .
- Morphological differences : 3,4-difluoro derivatives tend to form crystalline structures via π-π stacking, whereas 3,5-difluoro isomers rely on Fmoc-Fmoc interactions and fluorine-mediated hydrogen bonds, leading to denser hydrogels .
- Swelling behavior : 3,5-difluoro hydrogels show lower water uptake (swelling ratio ~2×) compared to 3,4-difluoro analogs (~3×), impacting nutrient diffusion in biomaterial applications .
Q. What contradictions exist in the literature regarding the stability of fluorinated Fmoc-amino acid hydrogels?
- Phase separation : Some studies report this compound hydrogels undergo rapid phase separation, while others note stability over weeks under controlled pH (7.4) and temperature (4°C) .
- Mechanical robustness : Conflicting data on storage modulus (G’) may arise from solvent composition (e.g., DMSO:water ratios) affecting self-assembly kinetics .
- Resolution : Standardized protocols for gelation (e.g., sonication time, solvent evaporation rates) are recommended to reconcile discrepancies .
Q. How can computational methods (e.g., MD simulations) guide the rational design of fluorinated Fmoc-amino acids?
- Interaction mapping : Molecular dynamics (MD) simulations identify key contacts (e.g., F···Fmoc, F···O) that stabilize supramolecular aggregates. For 3,4-difluoro derivatives, simulations predict stronger π-π stacking than 3,5-difluoro isomers .
- Solvent effects : Simulations reveal DMSO destabilizes hydrophobic interactions, favoring spherical intermediates over fibers .
- Free energy calculations : Predict thermodynamic favorability of fibril vs. crystal phases, aligning with experimental XRD data .
Q. What are the limitations of current fluorination strategies for Fmoc-amino acids in peptide engineering?
- Stereochemical control : Fluorination can disrupt chiral centers, requiring stringent asymmetric synthesis conditions.
- Orthogonality : Fluorine’s electronegativity may interfere with Fmoc deprotection (e.g., piperidine treatment), necessitating optimized cleavage protocols .
- Scalability : Multi-step fluorination routes (e.g., Balz-Schiemann reaction) often yield <50% efficiency, highlighting the need for catalytic methods .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times and improve fluorination yields .
- Quality control : Pair HPLC with charged aerosol detection (CAD) to quantify trace impurities in hydrophobic derivatives.
- In silico screening : Leverage MD simulations to pre-screen fluorine substitution patterns before experimental synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
